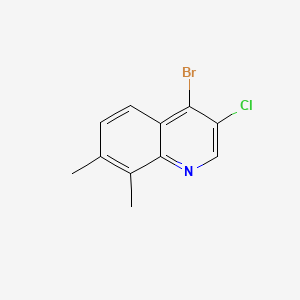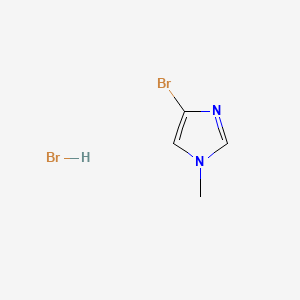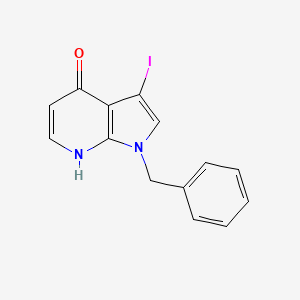![molecular formula C11H20N2O2 B597607 Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1211586-09-2](/img/structure/B597607.png)
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 g/mol . The compound is also known by several synonyms, including 2-Boc-6-Amino-2-aza-spiro[3.3]heptane and 6-AMINO-2-AZA-SPIRO[3.3]HEPTANE-2-CARBOXYLIC ACID TERT-BUTYL ESTER .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate . The InChI code is InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CC2(C1)CC(C2)N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.29 g/mol . It has a XLogP3-AA value of 0.6, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Synthesis of Bifunctional Compounds : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, was synthesized efficiently. It is useful for further selective derivation on its rings, providing entry to novel compounds complementary to piperidine ring systems, suggesting potential in drug discovery (Meyers et al., 2009).
Development of Novel Amino Acids : Synthesis of novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid was performed. These amino acids join the family of sterically constrained amino acids, indicating utility in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Medicinal Chemistry Applications : The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a proline scaffold, demonstrates its use in medicinal chemistry. It's a component in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).
Biologically Active Compound Synthesis : A study on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate explored its reaction with N,N-dimethylformamide dimethyl acetal, yielding products potentially useful for further synthesis of biologically active compounds (Moskalenko & Boev, 2012).
Pharmacological Properties : Research on isoprenaline derivatives, including a compound related to tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, revealed potent beta-agonist properties with clear beta 1-selectivity, useful in developing medications for cardiovascular and respiratory conditions (Eigenmann et al., 1989).
Drug Discovery Scaffolds : 6-Azaspiro[4.3]alkanes, synthesized from four-membered-ring ketones including tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, were identified as innovative scaffolds for drug discovery, highlighting their potential in creating new therapeutic agents (Chalyk et al., 2017).
Safety and Hazards
The compound tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride, a related compound, has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDUCDSPGKNBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677370 | |
| Record name | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
CAS RN |
1211586-09-2 | |
| Record name | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)
![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)

